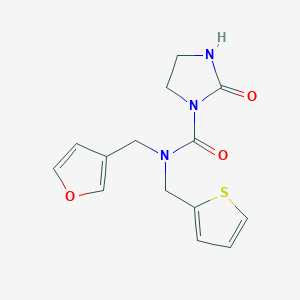

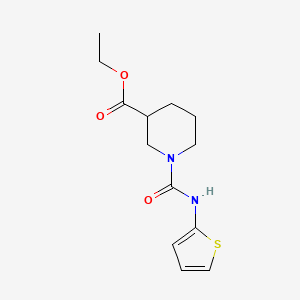

![molecular formula C6H11ClF3NO3 B2417696 2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride CAS No. 2377034-07-4](/img/structure/B2417696.png)

2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with dimethylamino groups are often used in the field of chemistry due to their basicity and nucleophilicity . The trifluoro group is known for its electronegativity and the ability to form stable compounds .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. The InChI code can provide a standard way to encode the molecular structure.Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the dimethylamino group can participate in various reactions due to its nucleophilicity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties include melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

Peptide Coupling and Synthesis

- The compound has been used in peptide coupling methods. It aids in the efficient coupling of conjugated carboxylic acid with methyl ester amino acids hydrochloride, facilitating the synthesis of various substituted amino acid derivatives. This method demonstrates high chemical yields (up to 90%) and is particularly useful in the synthesis of important enzymatic substrates like Fa-Met (Brunel, Salmi, & Letourneux, 2005).

Synthesis of Trifluoroatrolactamide Derivatives

- The compound plays a role in the synthesis of novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides. These derivatives, synthesized from α-hydroxyacetamide, show moderate antifungal activity (Yang et al., 2017).

Formation of Carbocation-Carbanion Salts

- The compound is involved in forming salts consisting of a heteroatom-stabilized carbocation and a heteroatom-stabilized carbanion. This process was observed during the deprotonation of certain acid methyl esters with tetrakis(dimethylamino)-methane (Meier, Buß, & Adam, 1996).

Structural Studies

- It has been used in studies focusing on the molecular structure, like the analysis of rac-3,3,3-trifluorolactic acid, a fluorinated derivative of lactic acid. These studies involve examining torsion angles and hydrogen bonds to understand the compound's crystal structure (Gerber & Betz, 2013).

Self-Assembled Aggregates

- The compound contributes to the formation of self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers. These aggregates can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, showing potential in transferring these compounds from aqueous solutions to organic media (Sawada et al., 2000).

Derivatization for Analytical Chemistry

- A technique has been reported for the rapid derivatization of aqueous carboxylic acids to their corresponding trifluoroethylamide derivatives, including 2,2,2-trifluoroethylamine hydrochloride. This method is significant for environmental analytical chemistry, improving the chromatographic characteristics for gas chromatography (Ford, Burns, & Ferry, 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO3.ClH/c1-10(2)3-5(13,4(11)12)6(7,8)9;/h13H,3H2,1-2H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLPYQGGESXKGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)(C(F)(F)F)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

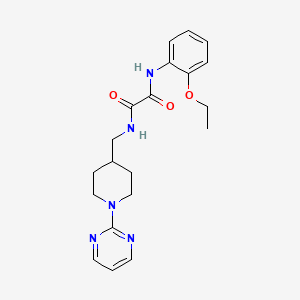

![3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2417613.png)

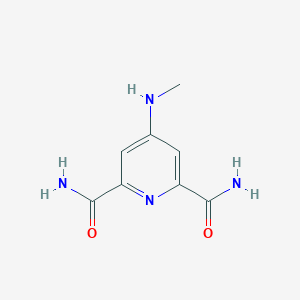

![2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2417619.png)

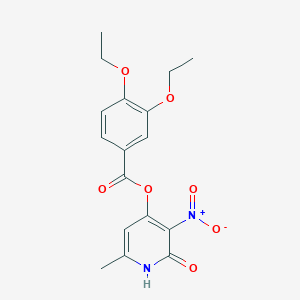

![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2417620.png)

![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2417623.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2417626.png)

![N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417627.png)

![Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B2417632.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2417633.png)